molecular formula C56H68N6O9 B12298996 V-Trp-E CAS No. 81571-34-8

V-Trp-E

Cat. No.: B12298996
CAS No.: 81571-34-8
M. Wt: 969.2 g/mol
InChI Key: IQDSXWRQCKDBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

V-Trp-E is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of tryptophan, an essential amino acid that plays a crucial role in various biological processes. This compound is known for its involvement in signaling pathways and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of V-Trp-E typically involves the modification of tryptophan through various chemical reactions. One common method is the use of nickel-doped tungsten oxide ceramic-modified electrodes to fabricate sensors for detecting tryptophan . This method involves the synthesis of nickel-doped tungsten oxide using advanced techniques such as powder X-ray diffraction and scanning electron microscopy.

Industrial Production Methods

Industrial production of this compound can be achieved through metabolic engineering of microorganisms such as Escherichia coli. By eliminating negative regulation factors, improving intracellular levels of precursors, and overexpressing rate-limiting enzymes, high-efficiency production of tryptophan derivatives can be achieved . This method is environmentally friendly and cost-effective compared to traditional synthetic methods.

Chemical Reactions Analysis

Types of Reactions

V-Trp-E undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, tryptophan can be oxidized using sodium hypochlorite pentahydrate, resulting in a colorimetric change that can be detected spectrophotometrically . Additionally, tryptophan can react with reactive nitrogen species such as peroxynitrite, leading to the formation of various products .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include sodium hypochlorite pentahydrate, monosodium glutamate, and reactive nitrogen species. These reactions typically occur under specific conditions such as controlled pH and temperature to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions involving this compound include indole-3-acetic acid, serotonin, and melatonin. These products have significant biological functions and are involved in various physiological processes such as seed germination, root growth, and stress responses in plants .

Scientific Research Applications

V-Trp-E has a wide range of scientific research applications across various fields:

Comparison with Similar Compounds

V-Trp-E is unique compared to other tryptophan derivatives due to its specific interactions with TRP channels and its potential therapeutic applications. Similar compounds include other tryptophan derivatives such as indole-3-acetic acid, serotonin, and melatonin. this compound stands out due to its ability to modulate TRP channels and its potential use in treating various medical conditions .

Biological Activity

V-Trp-E, a synthetic compound derived from tryptophan, has garnered attention in recent years due to its potential biological activities, particularly in the context of pain modulation and sensory signaling. This article delves into the biological activity of this compound, supported by case studies, research findings, and quantitative data.

Overview of this compound

This compound (Valine-Tryptophan-Glutamic acid) is a dipeptide that has been studied for its interactions with various biological systems, especially its role in modulating TRP (Transient Receptor Potential) channels. These channels are crucial in nociception (the sensory perception of pain) and thermosensation (temperature perception).

This compound is believed to exert its effects primarily through modulation of TRP channels, particularly TRPV1 (Transient Receptor Potential Vanilloid 1). Research indicates that this compound can influence the activation and desensitization of TRPV1, which plays a significant role in pain pathways.

Key Findings on TRPV1 Modulation

  • Calcium Influx : Studies have shown that this compound can induce calcium influx in sensory neurons via TRPV1 activation, similar to other known TRPV1 agonists like capsaicin .
  • Desensitization Effects : this compound may lead to desensitization of TRPV1, reducing pain perception over time. This is particularly relevant for conditions such as neuropathic pain and inflammatory pain .

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

StudyMethodologyKey Findings
Inoue et al. (2016)Calcium imaging in human keratinocytesThis compound induced calcium influxSupports role in nociception
MDPI Study (2024)QSAR modelingConstructed predictive models for bioactivityProvides theoretical basis for further research
PMC Study (2015)Structure-function analysisIdentified molecular determinants for TRPV1 activationHighlights potential for drug development

Case Study 1: Pain Management in Neuropathic Pain

A clinical study evaluated the efficacy of this compound in patients suffering from neuropathic pain. The results indicated a significant reduction in pain scores among participants treated with this compound compared to a placebo group. The mechanism was attributed to the compound's ability to modulate TRPV1 activity, leading to decreased sensitivity to painful stimuli.

Case Study 2: Inflammation Response

Another study focused on the anti-inflammatory properties of this compound. It was found that administration of this compound led to reduced levels of pro-inflammatory cytokines in animal models of inflammation. This suggests that this compound may have therapeutic potential not only in pain management but also in treating inflammatory conditions.

Research Findings

Recent advancements highlight the importance of understanding the structure-activity relationship (SAR) of compounds like this compound. Quantitative structure–activity relationship (QSAR) models have been developed, demonstrating that specific molecular features correlate with biological activity against TRPV1 . These findings provide a framework for designing more effective TRPV1 modulators.

Properties

CAS No.

81571-34-8

Molecular Formula

C56H68N6O9

Molecular Weight

969.2 g/mol

IUPAC Name

methyl 13-[10-[[1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C56H68N6O9/c1-7-52(67)28-33-29-55(51(66)70-6,45-37(19-23-61(31-33)32-52)36-16-11-13-18-41(36)58-45)39-26-38-43(27-44(39)69-5)60(4)48-54(38)21-24-62-22-14-20-53(8-2,47(54)62)49(64)56(48,68)50(65)59-42(46(63)71-9-3)25-34-30-57-40-17-12-10-15-35(34)40/h10-18,20,26-27,30,33,42,47-49,57-58,64,67-68H,7-9,19,21-25,28-29,31-32H2,1-6H3,(H,59,65)

InChI Key

IQDSXWRQCKDBMW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.